

Spectroscopic Data of 3-Bromo-N-methylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-N-methylaniline

Cat. No.: B1277772

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This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Bromo-N-methylaniline** (CAS No. 66584-32-5), a substituted aniline derivative.[1][2][3][4] Substituted anilines are crucial building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials.[5] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **3-Bromo-N-methylaniline**, intended for researchers, scientists, and professionals in drug development.

Introduction to 3-Bromo-N-methylaniline

3-Bromo-N-methylaniline is a colorless to yellow or brown liquid with the molecular formula C_7H_8BrN and a molecular weight of 186.05 g/mol.[1][2][3] Its structure features a bromine atom and an N-methylamino group attached to a benzene ring at positions 3 and 1, respectively. This substitution pattern dictates the distinct spectroscopic signatures discussed in this guide.

Table 1: Physicochemical Properties of **3-Bromo-N-methylaniline**

Property	Value	Source
CAS Number	66584-32-5	[1][2][3]
Molecular Formula	C ₇ H ₈ BrN	[1][2][3]
Molecular Weight	186.05 g/mol	[2][4]
Appearance	Colorless to yellow liquid	[1][3]
Boiling Point	253 °C (lit.)	[1]
Density	1.461 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.6120 (lit.)	[1]

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of **3-Bromo-N-methylaniline** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the ¹H and ¹³C NMR data for **3-Bromo-N-methylaniline**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromo-N-methylaniline** is characterized by signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. The substitution pattern on the aromatic ring leads to a complex splitting pattern for the aromatic protons.

Table 2: ¹H NMR Spectral Data of **3-Bromo-N-methylaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.07	t	1H	H-5
~6.70	m	1H	H-6
~6.60	m	1H	H-2
~6.50	dd	1H	H-4
~3.82	s	1H	N-H
~2.84	s	3H	N-CH ₃

Data obtained from a synthesis of **3-bromo-N-methylaniline**, conducted in CDCl₃.^[6]

Interpretation:

- Aromatic Protons (δ 6.50-7.07): The four protons on the aromatic ring appear in the characteristic downfield region. The triplet at ~7.07 ppm is assigned to H-5, which is coupled to H-4 and H-6. The signals for H-2, H-4, and H-6 appear as multiplets due to complex coupling interactions. The electron-donating amino group shields the ortho (H-2, H-6) and para (H-4) protons, shifting them upfield relative to benzene (7.34 ppm). The bromine atom, being electron-withdrawing, deshields the adjacent protons (H-2, H-4).
- N-H Proton (δ ~3.82): The proton attached to the nitrogen atom appears as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.
- N-Methyl Protons (δ ~2.84): The three protons of the methyl group attached to the nitrogen appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

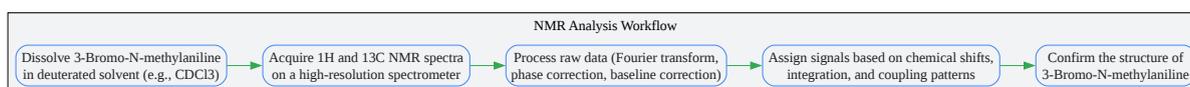
Table 3: ¹³C NMR Spectral Data of **3-Bromo-N-methylaniline**

Chemical Shift (δ) ppm	Assignment
~150.33	C1 (C-N)
~134.90	C3 (C-Br)
~130.02	C5
~116.86	C6
~111.76	C4
~110.73	C2
~30.41	C7 (N-CH ₃)

Data obtained from a synthesis of **3-bromo-N-methylaniline**, conducted in CDCl₃.^[6]

Interpretation:

- Aromatic Carbons (δ 110-151): The six aromatic carbons resonate in the downfield region. The carbon attached to the nitrogen (C1) is the most deshielded due to the electronegativity of the nitrogen atom. The carbon bearing the bromine atom (C3) is also significantly deshielded. The other four aromatic carbons appear at chemical shifts influenced by the combined electronic effects of the amino and bromo substituents.
- N-Methyl Carbon (δ ~30.41): The carbon of the N-methyl group appears in the upfield region, consistent with an sp³-hybridized carbon attached to a nitrogen atom.



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Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 4: Key IR Absorptions for **3-Bromo-N-methylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch (secondary amine)
~3050	Medium	Aromatic C-H Stretch
~2920, ~2850	Medium	Aliphatic C-H Stretch (N-CH ₃)
~1600, ~1500	Strong	C=C Aromatic Ring Stretch
~1320	Strong	C-N Stretch
~770	Strong	C-H Bending (meta-disubstituted)
~550	Strong	C-Br Stretch

Note: Predicted values based on typical ranges for the respective functional groups.

Interpretation:

- **N-H Stretch:** The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amine.
- **C-H Stretches:** The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group.
- **C=C Aromatic Stretch:** The strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
- **C-N Stretch:** The peak around 1320 cm⁻¹ is attributed to the stretching vibration of the carbon-nitrogen bond.

- C-H Bending: The strong absorption around 770 cm^{-1} is characteristic of the out-of-plane C-H bending for a meta-disubstituted benzene ring.
- C-Br Stretch: The absorption in the lower frequency region, around 550 cm^{-1} , is assigned to the carbon-bromine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Mass Spectrometry Data for **3-Bromo-N-methylaniline**

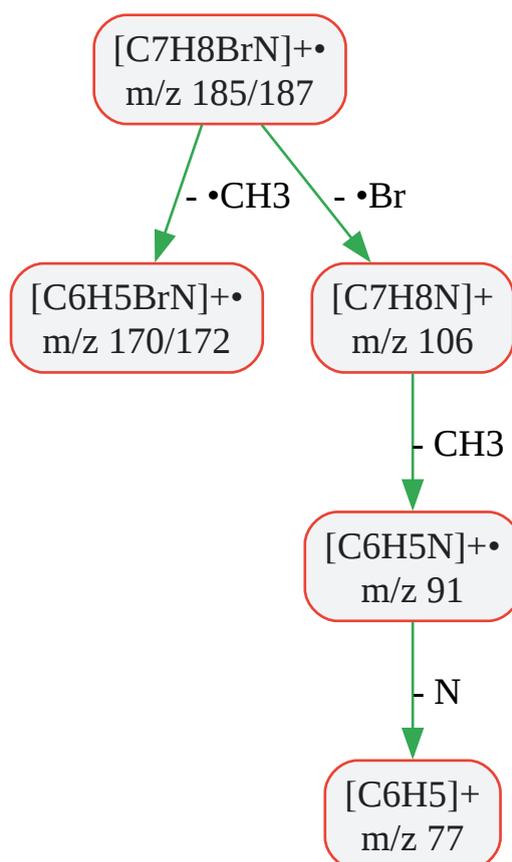
m/z (mass-to-charge ratio)	Relative Intensity	Assignment
185, 187	High	$[M]^+$, Molecular ion peak (presence of Br isotopes)
170, 172	Moderate	$[M - CH_3]^+$
106	High	$[M - Br]^+$
91	Moderate	$[C_6H_5N]^+$
77	Moderate	$[C_6H_5]^+$

Note: Predicted fragmentation pattern. The presence of bromine with its two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio will result in characteristic M and M+2 peaks.

Interpretation:

- Molecular Ion Peak ($[M]^+$): The mass spectrum will show a prominent molecular ion peak at m/z 185 and 187, corresponding to the presence of the ^{79}Br and ^{81}Br isotopes, respectively. This isotopic pattern is a definitive indicator of a bromine-containing compound. A GC-MS measurement has shown a m/z of 184.98 (calculated 184.99).[\[6\]](#)
- $[M - CH_3]^+$: Loss of a methyl group from the molecular ion results in fragments at m/z 170 and 172.

- $[M - Br]^+$: Cleavage of the carbon-bromine bond leads to a significant peak at m/z 106.
- Further Fragmentation: The fragment at m/z 106 can undergo further fragmentation to produce ions at m/z 91 and 77.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-Bromo-N-methylaniline**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-Bromo-N-methylaniline** and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$) in an NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy Protocol (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- **Sample Application:** Place a small drop of liquid **3-Bromo-N-methylaniline** directly onto the ATR crystal.
- **Data Acquisition:** Acquire the IR spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **3-Bromo-N-methylaniline** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Method:** Inject a small volume (e.g., 1 μL) of the solution into the Gas Chromatograph (GC). Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the analyte from the solvent and any impurities.

- MS Method: As the compound elutes from the GC column, it enters the Mass Spectrometer (MS). Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 40-250).
- Data Analysis: Identify the peak corresponding to **3-Bromo-N-methylaniline** in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of **3-Bromo-N-methylaniline**. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment. The provided interpretation of the spectra, rooted in the fundamental principles of spectroscopy and the electronic effects of the substituents, serves as a valuable resource for scientists working with this and related compounds. The detailed protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.

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